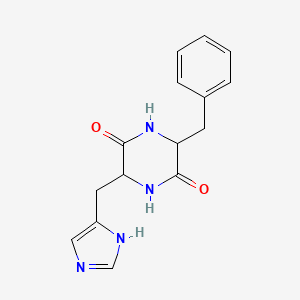

3-Benzyl-6-(1H-Imidazol-5-ylmethyl)piperazin-2,5-dion

Übersicht

Beschreibung

“3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione” is a small molecule that may be used to treat chemotherapy-induced neutropenia . It is a selective tumor vascular-disrupting agent .

Synthesis Analysis

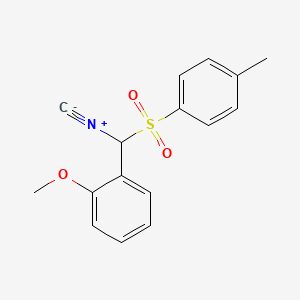

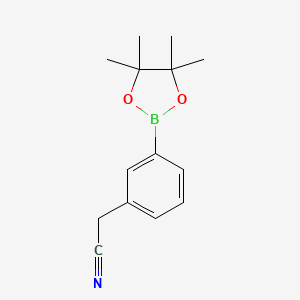

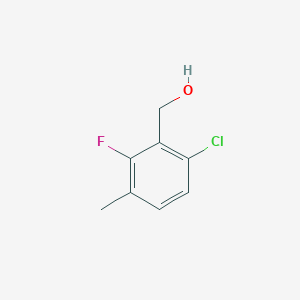

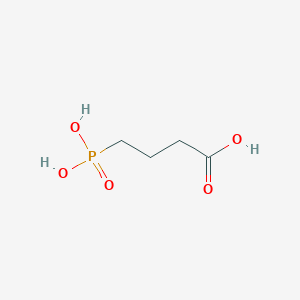

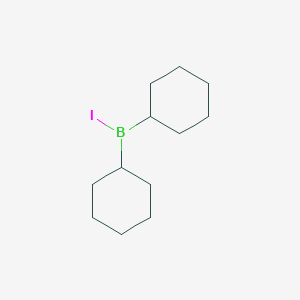

The original synthetic procedure of this compound exhibits several limitations. The raw material, ethyl isocyanoacetate, is expensive and has an unpleasant odor that may harm workers . The intermediates generally require purification using column chromatography, which is not a preferred purification method on a large scale . Therefore, an improved method of synthesizing this compound is reported based on the syntheses and isolation of the key intermediate 8, 4-(tert-butyl)-1H-imidazole-5-carbaldehyde, and the final product . The advantages of this method include simple post-treatment, less residual solvent, non-toxicity, and convenient execution .Molecular Structure Analysis

The molecular formula of “3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione” is C15H20N2O2 . Its average mass is 260.332 Da and its mono-isotopic mass is 260.152466 Da .Chemical Reactions Analysis

The synthesis of “3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione” involves a mixture of intermediate 8 and intermediate 9 stirred in DMF at -10 °C for 4 hours under N2 atmosphere .Physical And Chemical Properties Analysis

The density of this compound is 1.1±0.1 g/cm3 . Its boiling point is 521.0±43.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 79.4±3.0 kJ/mol . The flash point is 205.3±28.3 °C . The index of refraction is 1.519 . The molar refractivity is 73.1±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

CYCLO(-HIS-PHE): wurde auf sein Potenzial zur Bekämpfung verschiedener mikrobieller Infektionen untersucht. Der Imidazolring, eine Kernstruktur in dieser Verbindung, ist bekannt für sein Vorkommen in Verbindungen, die antibakterielle und antimykotische Aktivitäten aufweisen . Forscher haben Derivate von Imidazol synthetisiert und deren antimikrobielle Wirksamkeit gegen eine Reihe von Krankheitserregern, darunter Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae und Salmonella typhi, bewertet . Dies deutet darauf hin, dass CYCLO(-HIS-PHE) eine wertvolle Ergänzung des Arsenals an antimikrobiellen Wirkstoffen sein könnte.

Entzündungshemmende Eigenschaften

Die Imidazol-Einheit ist auch mit entzündungshemmenden Eigenschaften verbunden. Verbindungen, die Imidazol enthalten, zeigen laut Berichten signifikante entzündungshemmende Wirkungen, die bei der Behandlung chronisch-entzündlicher Erkrankungen von Vorteil sein könnten . CYCLO(-HIS-PHE) könnte mit seiner Imidazol-Komponente vielversprechend für die Entwicklung neuer entzündungshemmender Medikamente sein.

Antitumor-Potenzial

Imidazol-Derivate haben sich in der Antitumortherapie als vielversprechend erwiesen. Die Fähigkeit dieser Verbindungen, in die Zellproliferation und Überlebenswege einzugreifen, macht sie zu potenziellen Kandidaten für die Krebsbehandlung. CYCLO(-HIS-PHE) könnte auf seine Antitumor-Anwendungen untersucht werden, insbesondere bei Krebsarten, bei denen der Imidazolring eine therapeutische Rolle spielt .

Antidiabetische Aktivität

Es wurde festgestellt, dass einige Imidazol-haltige Verbindungen eine antidiabetische Aktivität aufweisen, was auf eine potenzielle Rolle bei der Behandlung von Diabetes mellitus hindeutet. Diese Verbindungen können an verschiedenen Zielen im Körper wirken, um die Blutzuckerwerte zu regulieren. CYCLO(-HIS-PHE) könnte zu diesem Bereich beitragen, indem es einen neuen Weg für die Diabetes-Behandlungsforschung eröffnet .

Antivirale Anwendungen

Die Suche nach neuen antiviralen Wirkstoffen ist anhaltend, insbesondere angesichts des Auftretens neuer Virusstämme. Imidazol-Verbindungen wurden aufgrund ihrer Fähigkeit, die Virusreplikation zu hemmen, als potenzielle antivirale Wirkstoffe identifiziert. CYCLO(-HIS-PHE) könnte auf seine Wirksamkeit gegen Viren untersucht werden und die Liste der potenziellen Behandlungen für Virusinfektionen erweitern .

Neuroprotektive Wirkungen

Imidazol-Derivate wurden mit neuroprotektiven Wirkungen in Verbindung gebracht, die für die Behandlung neurodegenerativer Erkrankungen entscheidend sein könnten. Diese Verbindungen können Nervenzellen vor Schäden schützen und die neurologischen Funktionen verbessern. Die potenziellen neuroprotektiven Eigenschaften von CYCLO(-HIS-PHE) erfordern weitere Untersuchungen im Zusammenhang mit Krankheiten wie Alzheimer und Parkinson .

Wirkmechanismus

Zukünftige Richtungen

The development of an improved method for synthesizing “3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione” represents a significant advancement . This method, which includes simple post-treatment, less residual solvent, non-toxicity, and convenient execution, satisfies the requirements of green chemistry and is suitable for use in industrial production . This could pave the way for more widespread use of this compound in the treatment of chemotherapy-induced neutropenia and as a tumor vascular-disrupting agent .

Eigenschaften

IUPAC Name |

3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c20-14-12(6-10-4-2-1-3-5-10)18-15(21)13(19-14)7-11-8-16-9-17-11/h1-5,8-9,12-13H,6-7H2,(H,16,17)(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXXMJDWTBXTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394170 | |

| Record name | 3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56586-95-9 | |

| Record name | 3-benzyl-6-(1H-imidazol-5-ylmethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

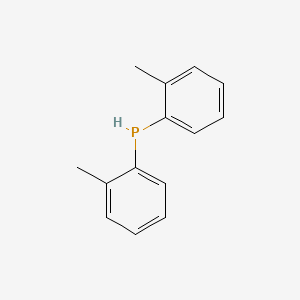

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key biological activities of cyclo(His-Phe)?

A1: Research indicates that cyclo(His-Phe) exhibits several intriguing biological activities, making it a promising lead compound for various applications:

- Anti-tumor activity: Studies show significant anti-tumor activity, particularly against cervical carcinoma cells. []

- Cardiovascular effects: Preliminary findings suggest it may block sodium and calcium ion channels while opening inward rectifying potassium ion channels in rat ventricular myocytes. It also appears to gradually reduce heart rate and coronary flow rate in isolated rat heart studies. []

- Antimicrobial activity: It demonstrates notable antibacterial activity and excellent antifungal activity. []

Q2: How does cyclo(His-Phe) interact with ion channels?

A2: While detailed mechanisms remain under investigation, preliminary patch-clamp studies suggest that cyclo(His-Phe) might interact with ion channels by blocking sodium and calcium channels while opening inward rectifying potassium channels in rat ventricular myocytes. Further research is needed to fully elucidate these interactions and their implications. []

Q3: What is the role of the histidine residue in cyclo(His-Phe)'s activity?

A3: The histidine residue appears crucial for cyclo(His-Phe)'s biological activity. Replacing proline with other amino acids in analogous cyclic dipeptides led to significant prolongation of pentobarbital-induced sleep in mice, suggesting a central nervous system effect potentially linked to histidine's presence. [] Additionally, studies on similar cyclodipeptide synthases suggest histidine recognition plays a significant role in their substrate selectivity. []

Q4: Can the structure of cyclo(His-Phe) be modified to enhance its activity?

A4: Yes, research suggests that structural modifications can significantly impact cyclo(His-Phe)'s activity. For example, methylation of the histidine residue did not improve its sleep-prolonging effects in mice. [] Conversely, introducing a double bond into the structure to form cyclo(ΔHis–ΔPhe) substantially increased its inhibitory activity against the first cleavage of sea urchin embryos. Furthermore, adding an isoprenyl group to the imidazole ring of cyclo(ΔHis–ΔPhe) resulted in a 2000-fold increase in activity, highlighting the impact of structural modifications on potency. []

Q5: How is cyclo(His-Phe) typically synthesized?

A6: A common method for synthesizing cyclo(His-Phe) involves a suspension-to-suspension conversion using thermolysin catalysis. This approach leverages the equilibrium shift towards peptide product formation when starting materials are largely undissolved and the product precipitates. This method has proven effective for producing high yields of cyclo(His-Phe) precursors, such as Z-His-Phe-NH2, with the potential for scale-up to molar quantities. []

Q6: What analytical techniques are employed to study cyclo(His-Phe)?

A6: Various analytical methods are used to characterize and study cyclo(His-Phe), including:

- Spectroscopic techniques: Infrared (IR) and Raman spectroscopy provide insights into the compound's structural features and vibrational modes. []

- Mass spectrometry: This technique, often coupled with collision-induced dissociation, helps determine the structure, fragmentation patterns, and stereochemical effects of protonated cyclo(His-Phe). []

Q7: Have there been any computational studies on cyclo(His-Phe)?

A8: Yes, computational chemistry plays a role in understanding cyclo(His-Phe). Ab initio studies, specifically Hartree-Fock and second-order Møller-Plesset calculations, have been employed to investigate the intermolecular interactions of formamide and hydroxyacetonitrile dimers, which are relevant to understanding cyclo(His-Phe)'s binding properties. [] These computational studies help predict binding energies, thermodynamic properties, and potential interactions with other molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)